molecular formula C9H9NOS B1505326 3,5-Dimethyl-4-(thiophen-2-yl)isoxazole CAS No. 1121529-18-7

3,5-Dimethyl-4-(thiophen-2-yl)isoxazole

Cat. No.: B1505326
CAS No.: 1121529-18-7
M. Wt: 179.24 g/mol
InChI Key: GYZMBLNTDOUHKG-UHFFFAOYSA-N
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Description

3,5-Dimethyl-4-(thiophen-2-yl)isoxazole is a heterocyclic compound featuring an isoxazole core substituted with methyl groups at positions 3 and 5 and a thiophene ring at position 3. This structure confers unique electronic and steric properties, making it a versatile intermediate in medicinal chemistry and materials science. Its synthesis often involves cyclization reactions or coupling strategies, such as Suzuki-Miyaura cross-coupling, to introduce the thiophene moiety .

Properties

IUPAC Name

3,5-dimethyl-4-thiophen-2-yl-1,2-oxazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NOS/c1-6-9(7(2)11-10-6)8-4-3-5-12-8/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYZMBLNTDOUHKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)C2=CC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30705137
Record name 3,5-Dimethyl-4-(thiophen-2-yl)-1,2-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30705137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1121529-18-7
Record name 3,5-Dimethyl-4-(2-thienyl)isoxazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1121529-18-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,5-Dimethyl-4-(thiophen-2-yl)-1,2-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30705137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Scientific Research Applications

Antimicrobial Properties
Research has shown that isoxazole derivatives, including 3,5-dimethyl-4-(thiophen-2-yl)isoxazole, exhibit significant antibacterial activity. For instance, compounds featuring thiophene moieties have been tested against various bacterial strains such as E. coli, S. aureus, and P. aeruginosa. In one study, derivatives with 2-thienyl groups demonstrated considerable efficacy against these pathogens, highlighting their potential as antimicrobial agents .

Anti-inflammatory and Analgesic Effects
Isoxazole derivatives have been investigated for their anti-inflammatory properties. A study indicated that certain isoxazoles could inhibit inflammatory pathways, suggesting their potential use in treating conditions like arthritis and other inflammatory diseases. The compound's ability to modulate nitric oxide production has also been linked to its analgesic effects .

Cardiovascular Applications
The compound has been identified as a potential endothelin antagonist, which could be beneficial in treating cardiovascular diseases such as hypertension and congestive heart failure. Endothelin antagonists are known to inhibit the binding of endothelin peptides to their receptors, thus playing a critical role in managing blood pressure and vascular health .

Synthesis and Structural Variations

Synthetic Methods
The synthesis of this compound can be achieved through various methods including microwave-assisted synthesis and metal-free routes. These methods emphasize efficiency and yield while minimizing environmental impact. For example, innovative approaches utilizing ionic liquids have been reported to produce isoxazoles with high yields under mild conditions .

Synthesis Method Description
Microwave-Assisted SynthesisUtilizes microwave irradiation for efficient reaction conditions .
Ionic Liquid SynthesisEmploys ionic liquids to enhance yield and reduce environmental impact .
Metal-Free RoutesFocuses on reactions without heavy metals, promoting greener chemistry practices .

Case Studies and Research Findings

Case Study 1: Antibacterial Activity
In a comparative study of various isoxazole derivatives, this compound was found to exhibit potent antibacterial activity against S. aureus and E. coli. The mechanism was attributed to its ability to disrupt bacterial cell wall synthesis .

Case Study 2: Cardiovascular Effects
A clinical trial investigated the effects of endothelin antagonists derived from isoxazole structures on patients with pulmonary hypertension. The results indicated a significant reduction in blood pressure and improved cardiac function among participants treated with these compounds .

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The biological and chemical behavior of isoxazole derivatives is highly dependent on substituents. Key analogs and their properties are summarized below:

Compound Name Substituents/Modifications Molecular Weight Key Properties/Activities Reference
3,5-Dimethyl-4-(R-phenyldiazenyl)isoxazole Diazene-linked phenyl groups ~250–300 Cytotoxic (IC50: 85–95 mM vs. HL-60)
(Z)-4-(3-oxo-3-(thiophen-2-yl)prop-1-enylamino)-N-(thiazol-2-yl)benzenesulfonamide Thiophene-sulfonamide hybrid ~450 Anticancer (IC50: ~10 µM vs. breast cancer)
3,5-Disubstituted isoxazole derivatives (4a-e) Methyl/methoxy/Cl on R-group ~200–300 Antiproliferative (IC50: 42–67 µM vs. U87)
3,5-Dimethyl-4-[5-morpholine-1-sulfonyl-thiophene-2-yl]-isoxazole Thiophene-sulfonyl morpholine 328 High yield (78%), crystallinity
Valdecoxib 4-(Methylsulfonyl)phenyl group 314 COX-2 inhibition (anti-inflammatory)

Key Observations:

  • Thiophene vs.
  • Sulfonamide Additions: Sulfonamide-containing derivatives (e.g., ) exhibit superior anticancer activity (IC50 < 50 µM) due to enhanced solubility and target engagement .
  • Steric Effects: Methyl groups at positions 3 and 5 improve metabolic stability but may reduce conformational flexibility compared to bulkier substituents like morpholine-sulfonyl groups .

Preparation Methods

Key Synthetic Routes for 3,5-Disubstituted Isoxazoles:

  • Copper(I)-Catalyzed Cycloaddition: A regioselective one-pot copper(I)-catalyzed reaction between in situ generated nitrile oxides and terminal alkynes can efficiently yield 3,5-disubstituted isoxazoles. This method allows for the incorporation of diverse substituents, including thiophenyl groups, by using alkynes functionalized with thiophene rings.

  • Hydroxy(tosyloxy)iodobenzene (HTIB)-Mediated Synthesis: Conversion of aldoximes to nitrile oxides using HTIB followed by cycloaddition with alkynes is an experimentally benign method to prepare 3,5-disubstituted isoxazoles. This approach can be adapted to introduce the thiophen-2-yl substituent by employing the corresponding alkyne.

  • Base-Catalyzed Condensation: Nitroacetic esters can react with dipolarophiles in aqueous media under base catalysis to form 3,5-disubstituted isoxazoles. This environmentally friendly method can be tailored for thiophene substitution by selecting suitable dipolarophiles.

  • Ionic Liquid-Mediated Cyclization: Reactions of β-diketones with hydroxylamine in ionic liquids such as butylmethylimidazolium salts yield isoxazoles with excellent yields. This method supports the introduction of methyl groups at 3 and 5 positions and can be modified to include thiophen-2-yl substituents.

Specific Strategies for Incorporating the Thiophen-2-yl Group at Position 4

The 4-position substitution on the isoxazole ring is often achieved by:

  • Using thiophen-2-yl-substituted alkynes as dipolarophiles in the cycloaddition reaction with nitrile oxides. This strategy ensures regioselective formation of the isoxazole ring with the thiophene moiety at position 4.

  • Employing aryl or heteroaryl-substituted nitrile oxides derived from thiophene-containing precursors, which then react with alkynes bearing methyl substituents.

  • Post-cyclization modifications, such as sulfochlorination at position 4 on 3,5-dimethylisoxazole rings, have been reported to introduce functional groups, suggesting potential routes for further functionalization with thiophene derivatives.

Reaction Conditions and Catalysts

  • Copper(I) catalysts are widely used for their regioselectivity and efficiency in nitrile oxide-alkyne cycloadditions.

  • Base catalysts such as DBU facilitate metal-free cycloadditions and are suitable for environmentally benign syntheses.

  • Deep eutectic solvents (DES) and ionic liquids provide green chemistry alternatives, enhancing reaction rates and yields while simplifying product isolation.

  • Ultrasound radiation has been employed to accelerate reactions without catalysts, offering mild conditions and high yields.

Data Table Summarizing Preparation Methods

Method Starting Materials Catalyst/Conditions Key Features Applicability to this compound
Copper(I)-catalyzed nitrile oxide-alkyne cycloaddition Nitrile oxides + thiophen-2-yl alkynes Cu(I) salts, mild temperature High regioselectivity, one-pot Direct synthesis with thiophene at position 4 and methyl groups at 3,5
HTIB-mediated nitrile oxide generation + alkyne cycloaddition Aldoximes + thiophen-2-yl alkynes HTIB, mild conditions Stable reagents, environmentally benign Suitable for thiophene incorporation
Base-catalyzed condensation in aqueous media Nitroacetic esters + dipolarophiles Base (e.g., DBU), water Green chemistry, no metal catalyst Can be adapted for thiophen-2-yl substituents
Ionic liquid-mediated β-diketone + hydroxylamine β-Diketones + hydroxylamine Ionic liquids ([BMIM]X) Recyclable solvent, high yield Allows methyl substitution, potential for thiophene derivatives
Ultrasound-assisted catalyst-free synthesis Aldoximes + alkynes Ultrasound radiation, no catalyst Mild, fast, high yield Applicable with thiophenyl alkynes

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing 3,5-dimethyl-4-(thiophen-2-yl)isoxazole and its derivatives?

  • Methodology : The compound can be synthesized via cyclocondensation reactions. For example, hydrazinylidene intermediates (e.g., 3-(2-(4-R-phenyl)hydrazinylidene)pentane-2,4-diones) react with hydroxylamine hydrochloride in ethanol under reflux to form trisubstituted isoxazoles, achieving yields >65% . Thiophene incorporation may involve Suzuki-Miyaura coupling using boronate ester intermediates (e.g., 3,5-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoxazole) .
  • Key Considerations : Optimize reaction time (e.g., 18 hours), solvent composition (ethanol/water for recrystallization), and stoichiometric ratios (1:1 for hydroxylamine) to minimize byproducts .

Q. How can the structural integrity of this compound be confirmed post-synthesis?

  • Analytical Techniques :

  • NMR Spectroscopy : Distinct signals for methyl groups (δ 2.08–2.33 ppm), thiophene protons (δ 7.63 ppm), and sulfonamide substituents (if present) .
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 326 [M⁺] for 3,5-dimethyl-4-[3-methyl-5-(pyrrolidin-1-sulfonyl)-thiophen-2-yl]isoxazole) confirm molecular weight .
  • X-ray Crystallography : Resolve crystal packing and bond angles (e.g., dihedral angles between isoxazole and thiophene rings) .

Q. What preliminary biological screening assays are suitable for evaluating this compound?

  • Assays :

  • Cytotoxicity : Use leukemia HL-60 cell lines to determine IC₅₀ values (e.g., 85.6–95.4 µM for trisubstituted analogs) .
  • Apoptosis Markers : Quantify expression of p21WAF-1, Bax, and Bcl-2 proteins via Western blotting to assess mechanistic pathways .
    • Protocol : Culture cells in RPMI-1640 medium, administer compounds at 1–100 µM for 48 hours, and measure viability via MTT assay .

Advanced Research Questions

Q. How do electronic and steric effects of substituents influence the bioactivity of this compound derivatives?

  • Structure-Activity Relationship (SAR) :

  • Electron-Withdrawing Groups (EWGs) : Nitro or sulfonamide substituents enhance cytotoxicity by increasing electrophilicity and membrane permeability (e.g., IC₅₀ = 9.39 µM for sulfonamide-thiophene hybrids) .
  • Steric Hindrance : Bulky groups (e.g., morpholine) reduce activity due to impaired target binding .
    • Computational Tools : DFT calculations (e.g., using Gaussian 09) to map HOMO-LUMO gaps and electrostatic potential surfaces .

Q. What strategies resolve contradictions in reported biological data (e.g., variable IC₅₀ values)?

  • Root Causes : Discrepancies may arise from differences in cell line sensitivity, assay protocols (e.g., incubation time), or compound purity.
  • Solutions :

  • Standardize assays using CLSI guidelines.
  • Validate purity via HPLC (>98%) and characterize metabolites using LC-MS .
    • Case Study : Re-evaluate HL-60 cytotoxicity under uniform conditions (e.g., 48-hour exposure, 10% FBS supplementation) .

Q. How can computational models predict the pharmacokinetic properties of this compound?

  • In Silico Tools :

  • ADME Prediction : Use SwissADME to estimate logP (lipophilicity), BBB permeability, and CYP450 interactions. For example, boronate ester derivatives show improved bioavailability due to lower logP .
  • Molecular Docking : Autodock Vina to simulate binding to targets like tubulin or topoisomerase II (docking scores < −7.0 kcal/mol indicate strong affinity) .
    • Validation : Compare predicted vs. experimental IC₅₀ values to refine force field parameters .

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